N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(4-Methylbenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a piperazine core substituted with a 4-methylbenzyl group. This compound belongs to a class of N-phenylacetamide sulfonamides, which are of pharmacological interest due to their analgesic and anti-inflammatory activities . Its structure comprises three key regions:
- Acetamide moiety: Directly linked to the phenyl ring.
- Sulfonyl bridge: Connects the phenyl ring to the piperazine.
Properties
IUPAC Name |
N-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-3-5-18(6-4-16)15-22-11-13-23(14-12-22)27(25,26)20-9-7-19(8-10-20)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBEIQBNCVQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-methylbenzyl chloride under basic conditions to form 4-(4-methylbenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, yielding 4-{[4-(4-methylbenzyl)piperazino]sulfonyl}benzene.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form N1-(4-{[4-(4-methylbenzyl)piperazino]sulfonyl}phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are influenced by variations in the piperazine substituent, sulfonyl group, and acetamide modifications. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Table 1: Structural Features and Pharmacological Activities of Analogs
*†Estimated based on molecular formula (C₂₁H₂₅N₃O₃S).
‡Calculated from molecular formulas in referenced evidence.
Key Observations:
- Piperazine Substitution: The 4-methylbenzyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methyl group in compound 35 . Substituting piperazine with a 3,5-dioxo group (compound in ) introduces polarity, likely reducing membrane permeability but improving aqueous solubility.
- Activity Correlations: Compound 35 (4-methylpiperazine) shows potent analgesic activity, suggesting that small alkyl groups on piperazine optimize receptor binding. The target compound’s larger 4-methylbenzyl group may alter selectivity or potency . Unsubstituted piperazine (compound 37) shifts activity toward anti-hypernociceptive effects, indicating substituent-dependent modulation of inflammatory pain pathways .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
†Based on solubility trends for acetamide sulfonamides .
‡Experimental data from .
Key Observations:
- The 4-methylbenzyl group in the target compound likely increases logP compared to compound 35, suggesting improved membrane permeability but reduced aqueous solubility.
- Fluorine substitution (as in N-(4-fluorophenyl)acetamide ) enhances polarity, which may explain the higher solubility of compound 35 compared to the target compound.
Biological Activity
Overview
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a sulfonamide derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is characterized by its complex structure, which includes a piperazine ring and a sulfonyl group, contributing to its pharmacological versatility.
The biological activity of this compound primarily involves the inhibition of key enzymes and metabolic pathways. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to disrupted DNA synthesis and cell division. Additionally, the compound may exhibit interactions with various receptors due to the presence of the piperazine ring, modulating their activity and contributing to its pharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that it shows moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains. The antibacterial efficacy is attributed to the compound's ability to interfere with bacterial folate synthesis pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity in laboratory settings. Its effectiveness against fungal pathogens suggests potential applications in treating fungal infections, although specific data on the spectrum of antifungal activity remains limited.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung and breast carcinoma cells. The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest in cancer cells, although further research is necessary to elucidate these mechanisms fully .
Case Study 1: Antimicrobial Efficacy
A study conducted by Aziz-ur-Rehman et al. evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Salmonella typhi with an IC50 value of 12 µg/mL, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 30 µM across different cancer types. These findings suggest promising therapeutic applications in oncology .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
